molecular formula C17H14O4 B5613151 7-methoxy-3-(3-methylphenoxy)-4H-chromen-4-one

7-methoxy-3-(3-methylphenoxy)-4H-chromen-4-one

Cat. No. B5613151
M. Wt: 282.29 g/mol
InChI Key: YPQMKLLCBDEOKG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chromen-4-one derivatives, including compounds similar to 7-methoxy-3-(3-methylphenoxy)-4H-chromen-4-one, typically involves the condensation of phenols with β-dicyanostyrenes in the presence of a catalyst such as p-toluenesulfonic acid (TsOH) or piperidine, followed by cyclization processes. For example, Han et al. (2014) described the synthesis of 11-amino-3-methoxy-8-substituted-12-aryl-8,9-dihydro-7H-chromeno[2,3-b]quinolin-10(12H)-one derivatives via condensation and cyclization reactions using K2CO3/Cu2Cl2 as a catalyst (Han et al., 2014).

Molecular Structure Analysis

The molecular structure of chromen-4-one derivatives can be determined using techniques such as X-ray diffraction analysis, IR, MS, and NMR spectroscopy. The crystal structure of related compounds has been analyzed, revealing specific conformations and intermolecular interactions. For instance, Inglebert et al. (2014) investigated the crystal structure of a chromen-5(6H)-one derivative, highlighting the compound's conformation and intramolecular hydrogen bonding (Inglebert et al., 2014).

Chemical Reactions and Properties

Chromen-4-one derivatives undergo various chemical reactions, including reactions with phosphonium salts, leading to the formation of different functionalized compounds. Bezergiannidou-Balouctsi et al. (1993) explored the reactions of a methoxyimino-chromene-dione with phosphorus ylides, resulting in benzopyranooxazol-8-ones (Bezergiannidou-Balouctsi et al., 1993).

Physical Properties Analysis

The physical properties of chromen-4-one derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in different environments. These properties can be influenced by the compound's molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties of 7-methoxy-3-(3-methylphenoxy)-4H-chromen-4-one, like reactivity, acidity/basicity, and stability, are determined by its functional groups and molecular structure. Chromen-4-one derivatives exhibit a range of biological activities, which can be attributed to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions.

properties

IUPAC Name

7-methoxy-3-(3-methylphenoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-11-4-3-5-13(8-11)21-16-10-20-15-9-12(19-2)6-7-14(15)17(16)18/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQMKLLCBDEOKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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